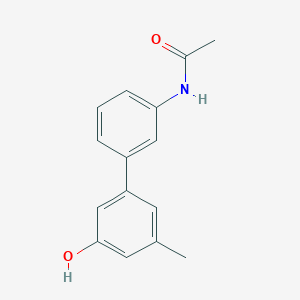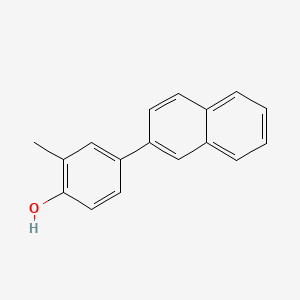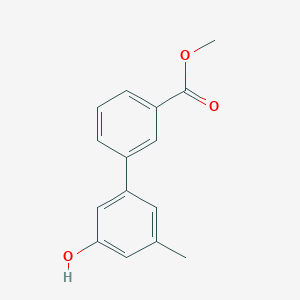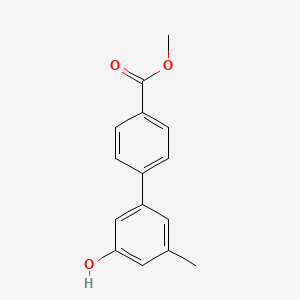
5-(3-Acetylaminophenyl)-3-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Acetylaminophenyl)-3-methylphenol, 95% (5-AMPMP-95) is a synthetic compound with a variety of potential applications in scientific research. It is a phenolic compound that belongs to the family of compounds known as phenylpropanoids, which are derived from phenylalanine and have a wide range of biological activities. 5-AMPMP-95 has been studied for its potential use in drug development, as an antioxidant, and in the synthesis of other compounds.
Applications De Recherche Scientifique
5-(3-Acetylaminophenyl)-3-methylphenol, 95% has been studied for its potential applications in drug development. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and is a target for the development of anti-inflammatory drugs. In addition, 5-(3-Acetylaminophenyl)-3-methylphenol, 95% has been found to be a potent antioxidant and may be useful in the prevention of oxidative stress-related diseases. It has also been studied for its potential use in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 5-(3-Acetylaminophenyl)-3-methylphenol, 95% is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation and other physiological processes. 5-(3-Acetylaminophenyl)-3-methylphenol, 95% binds to the active site of COX-2 and inhibits its activity, thus preventing the synthesis of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylaminophenyl)-3-methylphenol, 95% are not fully understood, but it is believed to have anti-inflammatory and antioxidant properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and is a target for the development of anti-inflammatory drugs. In addition, 5-(3-Acetylaminophenyl)-3-methylphenol, 95% has been found to be a potent antioxidant and may be useful in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-Acetylaminophenyl)-3-methylphenol, 95% in lab experiments include its ease of synthesis and its stability. The synthesis of 5-(3-Acetylaminophenyl)-3-methylphenol, 95% is relatively simple and can be carried out under mild conditions. In addition, the compound is stable and can be stored for long periods of time. The main limitation of 5-(3-Acetylaminophenyl)-3-methylphenol, 95% is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
The potential future directions of 5-(3-Acetylaminophenyl)-3-methylphenol, 95% include further research into its mechanism of action, its potential therapeutic applications, and its potential use in the synthesis of other compounds. In addition, further research is needed to determine the biochemical and physiological effects of 5-(3-Acetylaminophenyl)-3-methylphenol, 95%, as well as its potential toxicity and side effects. Finally, more research is needed to understand the advantages and limitations of using 5-(3-Acetylaminophenyl)-3-methylphenol, 95% in lab experiments.
Méthodes De Synthèse
The synthesis of 5-(3-Acetylaminophenyl)-3-methylphenol, 95% begins with the reaction of 3-methoxy-4-hydroxybenzaldehyde with acetic anhydride in the presence of sodium acetate. This reaction produces 3-methoxy-4-acetoxybenzaldehyde, which is then reacted with 3-methylphenol in the presence of sodium hydroxide. The resulting product is 5-(3-Acetylaminophenyl)-3-methylphenol, 95%. The reaction is carried out under mild conditions and yields 95% of the desired product.
Propriétés
IUPAC Name |
N-[3-(3-hydroxy-5-methylphenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-6-13(9-15(18)7-10)12-4-3-5-14(8-12)16-11(2)17/h3-9,18H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWFCEPQWGMJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683891 |
Source


|
| Record name | N-(3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-09-6 |
Source


|
| Record name | N-(3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95%](/img/structure/B6371752.png)
![5-[Benzo(b)thiophen-2-yl]-3-methylphenol, 95%](/img/structure/B6371765.png)


![2-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6371790.png)




